molecular formula C16H22N2O4 B15227669 (S)-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)aceticacid

(S)-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)aceticacid

Cat. No.: B15227669
M. Wt: 306.36 g/mol
InChI Key: VQPMVJLPPXJKDE-AWEZNQCLSA-N
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Description

(S)-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzyloxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through an esterification reaction, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl alcohol in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

    (S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl-acetic acid: A structurally related compound with a cyclopropyl group instead of the oxopropyl group.

Uniqueness

(S)-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

2-[(3S)-3-[(3-oxo-3-phenylmethoxypropyl)amino]pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C16H22N2O4/c19-15(20)11-18-9-7-14(10-18)17-8-6-16(21)22-12-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2,(H,19,20)/t14-/m0/s1

InChI Key

VQPMVJLPPXJKDE-AWEZNQCLSA-N

Isomeric SMILES

C1CN(C[C@H]1NCCC(=O)OCC2=CC=CC=C2)CC(=O)O

Canonical SMILES

C1CN(CC1NCCC(=O)OCC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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